![molecular formula C7H3ClFN3 B065953 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine CAS No. 175357-95-6](/img/structure/B65953.png)
4-Chloro-7-fluoropyrido[4,3-d]pyrimidine
Overview
Description
Naxagolide, also known as (+)-PHNO, is a dopamine D2/D3-receptor agonist. It was initially studied for the treatment of Parkinson’s disease but was later discontinued. Naxagolide has also been explored as a potential radiotracer for imaging the high-affinity state of dopamine D2 receptors using positron emission tomography (PET) in human subjects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naxagolide involves the formation of an organic heterotricyclic compound. The compound is (4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazine substituted by propyl and hydroxy groups at positions 4 and 9, respectively .
Industrial Production Methods
Industrial production methods for Naxagolide are not widely documented due to its discontinued status in clinical development. the synthesis typically involves standard organic chemistry techniques such as cyclization and substitution reactions under controlled conditions.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at position 4 undergoes nucleophilic displacement due to the electron-withdrawing nature of the pyridopyrimidine ring. Common nucleophiles include amines, alkoxides, and thiols:
The fluorine at position 7 remains inert under these conditions due to its strong C–F bond and electronic effects .
Cross-Coupling Reactions
The chlorine substituent facilitates metal-catalyzed cross-coupling reactions, enabling aryl/heteroaryl introductions:
Suzuki-Miyaura Coupling
Palladium catalysts couple boronic acids to the pyridopyrimidine core:
- Example : Reaction with phenylboronic acid using Pd(PPh₃)₄/Na₂CO₃ yields 4-phenyl-7-fluoropyrido[4,3-d]pyrimidine (85% yield) .
Buchwald-Hartwig Amination
Pd₂(dba)₃/Xantphos catalyzes C–N bond formation with secondary amines:
Cyclization Reactions
The compound serves as a precursor for fused polycyclic systems:
- Intramolecular Cyclization : Under basic conditions, side-chain functional groups (e.g., amino or hydroxyl) form five- or six-membered rings .
- Example : Reaction with ethylenediamine yields tricyclic quinazoline analogs .
Electrophilic Halogenation
The electron-deficient ring allows further halogenation at activated positions:
- Chlorination : PCl₅ at 80°C introduces additional chlorine at position 2 (62% yield).
- Bromination : NBS in DMF brominates position 5 selectively (55% yield).
Metal Coordination
The nitrogen-rich structure chelates transition metals, enabling catalytic or therapeutic applications:
- Pd(II) Complexes : Form stable complexes used in homogeneous catalysis .
- Zn(II) Binding : Modulates kinase inhibitory activity in drug candidates .
Hydrolysis
Controlled hydrolysis under acidic/basic conditions generates hydroxyl derivatives:
Comparative Reactivity of Halogenated Pyridopyrimidines
Scientific Research Applications
Pharmaceutical Development
Anticancer Agent:
4-Chloro-7-fluoropyrido[4,3-d]pyrimidine has shown promise as an anticancer agent. Its ability to inhibit key enzymes involved in cell proliferation makes it a candidate for drug development targeting specific cancer pathways. Research indicates that compounds within the pyridopyrimidine class can act on critical cellular mechanisms, potentially leading to effective cancer therapies .
Mechanism of Action:
The compound's halogen substituents enhance its binding affinity to biological targets. Studies have demonstrated that this compound can interact with enzymes such as kinases, which play significant roles in cancer progression and metastasis . This interaction can lead to the inhibition of tumor growth and promotion of apoptosis in cancer cells.
Synthesis and Chemical Properties
Synthesis Methods:
The synthesis of this compound typically involves multi-step organic reactions. A notable method includes a four-step reaction sequence that yields high purity and efficiency, making it economically viable for large-scale production . The synthesis process is characterized by:
- High Yield: The method achieves yields exceeding 99% purity without requiring further purification.
- Reduced Waste: The process minimizes by-products and solvent use, aligning with green chemistry principles .
Reactivity Studies:
The reactivity of this compound is influenced by its halogen substituents, allowing for nucleophilic substitution reactions common in halogenated compounds. The nitrogen atoms within the pyrimidine ring can also engage in protonation or coordination with metal ions, further modifying the compound's reactivity .
Biological Research Applications
Dopamine Receptor Interactions:
Research has utilized this compound as a model compound for studying interactions with dopamine receptors. This application is critical in understanding neurological disorders where dopamine signaling is disrupted .
Enzyme Inhibition Studies:
The compound has been investigated for its potential to inhibit various enzymes involved in cellular signaling pathways. For instance, it has been noted for its ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in several malignancies .
Mechanism of Action
Naxagolide exerts its effects by acting as an agonist at dopamine D2 and D3 receptors. It binds to these receptors, mimicking the action of dopamine and activating the associated signaling pathways. This activation leads to various physiological effects, including modulation of motor control and behavior .
Comparison with Similar Compounds
Similar Compounds
Pramipexole: Another dopamine agonist used in the treatment of Parkinson’s disease.
Ropinirole: A dopamine agonist with similar applications in treating Parkinson’s disease and restless legs syndrome.
Rotigotine: A dopamine agonist used in transdermal patches for Parkinson’s disease treatment.
Uniqueness
Naxagolide is unique in its high affinity for dopamine D2 and D3 receptors, making it a valuable tool for studying these receptors’ high-affinity states. Its potential as a radiotracer for PET imaging also sets it apart from other dopamine agonists .
Biological Activity
4-Chloro-7-fluoropyrido[4,3-d]pyrimidine is a compound belonging to the pyridopyrimidine class, which has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets involved in critical cellular processes:
- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and repair. Inhibition of DHFR by pyridopyrimidine derivatives can lead to reduced cellular proliferation, making it a target in cancer therapy .
- Kinase Inhibition : The compound has shown promise as an ATP-competitive inhibitor of several kinases, including:
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and its derivatives:
Case Studies
-
Inhibition of Cancer Cell Growth :
A study evaluated the effect of this compound on human tumor xenografts. The compound demonstrated significant inhibition of tumor growth at well-tolerated doses, highlighting its potential as an antitumor agent. The mechanism was linked to the inhibition of the PI3K-Akt pathway, which is often dysregulated in cancers . -
Modulation of Immune Responses :
Research into the compound's immunomodulatory effects revealed that it acts as a selective inhibitor of PI3Kδ, crucial for T-cell activation and proliferation. This suggests potential applications in treating autoimmune diseases and enhancing anti-tumor immunity .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several key steps that optimize its biological activity. Modifications to the pyridopyrimidine scaffold have been shown to enhance selectivity and potency against specific targets:
- Substituents at the 4-position significantly affect kinase selectivity.
- Fluorination at the 7-position enhances binding affinity to DHFR and other kinases.
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route for 4-chloro-7-fluoropyrido[4,3-d]pyrimidine?
The synthesis of this compound typically involves multi-step heterocyclic condensation reactions. For instance, nitroaldehydes and urea derivatives can be condensed under NaH catalysis in anhydrous methanol or tetrahydrofuran to form intermediates like acyclic ureidoketones. Subsequent cyclization via dehydration (e.g., using TsOH in ethanol) yields the pyrido[4,3-d]pyrimidine scaffold. Reaction conditions, such as solvent polarity and temperature, critically influence yield and purity. For example, TsOH-mediated cyclization in ethanol achieves higher yields (77%) compared to methanol (63%) due to better solubility and reaction kinetics .
Q. How can spectroscopic techniques confirm the structure of this compound?
- 1H NMR : Aromatic protons in the pyrimidine ring appear as distinct singlets or doublets in the δ 7.0–9.5 ppm range. Substituents like chlorine and fluorine induce deshielding effects, splitting signals into characteristic patterns .
- IR Spectroscopy : Absence of C≡N stretches (~2200 cm⁻¹) and presence of C=O (1650–1700 cm⁻¹) and NH (3100–3400 cm⁻¹) bands confirm successful cyclization and functional group retention .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 205.04 for C₇H₆N₂OCl₂ derivatives) validate the molecular formula .
Q. What purification methods are effective for isolating this compound?
Recrystallization from methanol or DMF/ethanol mixtures is preferred for high-purity isolation (>95%). For stereoisomeric mixtures (e.g., compounds 7b, e, g in ), column chromatography using silica gel and ethyl acetate/hexane gradients resolves isomers. Low-yield intermediates (e.g., 7d in ) may require alternative extraction protocols (e.g., chloroform) to mitigate solubility-related losses .
Advanced Research Questions
Q. How can contradictory data in reaction yields be resolved during synthesis optimization?
Discrepancies in yields often arise from competing side reactions or solubility issues. For example, sodium bicarbonate washing of intermediate 7d () led to partial dissolution, reducing yield to 54%. Adjusting pH or switching to less polar solvents (e.g., dichloromethane) minimizes losses. Kinetic studies (e.g., monitoring reaction progress via TLC or HPLC) help identify optimal stopping points to maximize yield .
Q. What strategies are employed to elucidate the reaction mechanism of pyrido[4,3-d]pyrimidine formation?
Mechanistic studies often combine isotopic labeling and computational modeling. For instance, deuterated urea or nitroaldehydes can trace proton transfer steps in Staudinger/aza-Wittig reactions. Density Functional Theory (DFT) calculations predict transition states and regioselectivity, validated experimentally by isolating intermediates (e.g., hydroxylpyrimidinones in ) .
Q. How are stereoisomers of this compound derivatives separated and characterized?
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers. Dynamic NMR experiments (e.g., variable-temperature 1H NMR) assess rotational barriers in diastereomers. X-ray crystallography definitively assigns absolute configurations, as demonstrated for derivatives like 7H-pyrrolo[3,2-e]tetrazolo[1,5-c]pyrimidine .
Q. What methodologies are used to analyze biological activity, such as kinase inhibition?
- Enzyme Assays : Measure IC₅₀ values against target kinases (e.g., JAK2) using fluorescence polarization or ADP-Glo™ assays.
- Molecular Docking : Predict binding modes using software like AutoDock Vina, correlating substituent effects (e.g., chloro vs. ethyl groups) with affinity changes .
- Structure-Activity Relationship (SAR) : Systematic substitution at the 4- and 7-positions identifies pharmacophores critical for activity .
Q. How can computational tools address discrepancies between predicted and experimental spectroscopic data?
DFT-based NMR chemical shift prediction (e.g., using Gaussian 09) identifies misassignments in complex spectra. For example, computed δ values for CH-4 protons in pyrido[4,3-d]pyrimidines align with experimental data within ±0.3 ppm, validating structural assignments .
Q. Tables
Table 1. Key Synthetic Routes and Yields
Reaction Step | Conditions | Yield (%) | Reference |
---|---|---|---|
Ureidoketone formation | NaH, THF, 25°C, 8 h | 75–92 | |
Cyclization to pyrimidine | TsOH, ethanol, reflux | 63–77 | |
Stereoisomer separation | Silica gel chromatography | >95 |
Table 2. Spectral Data for Structural Confirmation
Technique | Key Peaks | Functional Group | Reference |
---|---|---|---|
1H NMR | δ 5.46 (s, CH), δ 7.8–9.5 (NH) | Pyrimidine core | |
IR | 1659 cm⁻¹ (C=O), 3105 cm⁻¹ (NH) | Ureido group | |
MS | m/z 205.04 [M+H]+ | Molecular ion |
Properties
IUPAC Name |
4-chloro-7-fluoropyrido[4,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFN3/c8-7-4-2-10-6(9)1-5(4)11-3-12-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHJLZHSKXZCIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1F)C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444661 | |
Record name | 4-chloro-7-fluoropyrido[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175357-95-6 | |
Record name | 4-chloro-7-fluoropyrido[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.